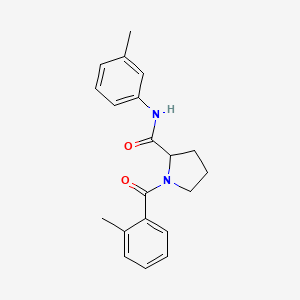![molecular formula C11H19F3N2O3S B5970784 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide](/img/structure/B5970784.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide, commonly known as DPTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a sulfonamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of DPTS is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DPTS increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
DPTS has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. DPTS has also been shown to reduce inflammation in various animal models, indicating its potential as an anti-inflammatory agent. Additionally, DPTS has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further therapeutic development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPTS for lab experiments is its low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for use in animal models. However, one limitation of DPTS is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DPTS. One potential avenue of research is the development of DPTS-based drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the investigation of DPTS as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DPTS and its potential applications in other scientific research fields.
Conclusion:
In conclusion, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2,2,2-trifluoroethanesulfonamide, or DPTS, is a promising chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. Further studies are needed to fully understand the potential of DPTS in various scientific research fields.
Synthesemethoden
The synthesis of DPTS involves the reaction of 2,2,2-trifluoroethylsulfonyl chloride with 1-(2,2-dimethylpropyl)-5-pyrrolidinone in the presence of a base such as triethylamine. The reaction results in the formation of DPTS as a white crystalline solid. The synthesis of DPTS has been optimized through various methods, including microwave-assisted synthesis and one-pot synthesis, to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
DPTS has been studied extensively for its potential therapeutic applications in various scientific research fields. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. DPTS has also been studied for its potential as an anti-inflammatory agent and has shown positive results in reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O3S/c1-10(2,3)6-16-5-8(4-9(16)17)15-20(18,19)7-11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKBHLVCALQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NS(=O)(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]-2,2,2-trifluoroethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)


![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)

![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)

![5-{1-[(5-chloro-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5970780.png)
![2-[({4-[(4-nitrophenyl)thio]phenyl}amino)carbonyl]benzoic acid](/img/structure/B5970788.png)
